Cas no 71486-02-7 ((2S)-1-Iodo-2,3-dimethylbutane)

(2S)-1-Iodo-2,3-dimethylbutane Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-Iodo-2,3-dimethylbutane
- (s)-2,3-dimethyliodobutane
- 71486-02-7
- DTXCID10401286
- DTXSID60450466
- Butane, 1-iodo-2,3-dimethyl-, (S)-
-
- Inchi: InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1
- InChI Key: DLOFUBIPWFBYNG-ZCFIWIBFSA-N
Computed Properties
- Exact Mass: 212.00620Da
- Monoisotopic Mass: 212.00620Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 41.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.6
(2S)-1-Iodo-2,3-dimethylbutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I542340-50mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 50mg |
$953.00 | 2023-05-18 | ||
TRC | I542340-250mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 250mg |
$ 4500.00 | 2023-09-07 | ||
TRC | I542340-100mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 100mg |
$1642.00 | 2023-05-18 | ||
TRC | I542340-10mg |
(2S)-1-Iodo-2,3-dimethylbutane |
71486-02-7 | 10mg |
$207.00 | 2023-05-18 |
(2S)-1-Iodo-2,3-dimethylbutane Related Literature
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Bastian C. Krüger,Sven Meyer,Tim Schäfer Phys. Chem. Chem. Phys., 2016,18, 22355-22363
Additional information on (2S)-1-Iodo-2,3-dimethylbutane
Comprehensive Guide to (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7): Properties, Applications, and Market Insights
(2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a chiral organic compound with significant relevance in synthetic chemistry and pharmaceutical research. This iodinated alkane, characterized by its stereocenter at the second carbon, is widely utilized in asymmetric synthesis and as a building block for complex molecules. Its molecular formula is C6H13I, and it exhibits unique reactivity due to the presence of the iodine atom, making it valuable for nucleophilic substitution reactions.
The compound's chiral purity and stereoselective applications have garnered attention in recent years, particularly in the development of enantiomerically pure pharmaceuticals. Researchers often search for "synthesis of (2S)-1-Iodo-2,3-dimethylbutane" or "CAS 71486-02-7 applications," reflecting its growing importance in fine chemical production. The compound's stability under controlled conditions and its role in C-C bond formation reactions make it a versatile reagent.
One of the trending topics in organic chemistry is the demand for sustainable chiral auxiliaries, and (2S)-1-Iodo-2,3-dimethylbutane fits into this niche due to its recoverability in certain catalytic cycles. Its use in steroselective alkylation processes aligns with the industry's shift toward greener methodologies. Frequently asked questions like "How to store (2S)-1-Iodo-2,3-dimethylbutane?" highlight practical concerns—it is typically stored under inert conditions to prevent degradation.
In pharmaceutical applications, this compound serves as a precursor for active pharmaceutical ingredients (APIs) with specific stereochemical requirements. Its role in constructing terpene derivatives and flavor compounds is another area of interest, especially in the fragrance industry. Searches for "71486-02-7 supplier" or "buy (2S)-1-Iodo-2,3-dimethylbutane" indicate its commercial demand among specialty chemical vendors.
The market for chiral building blocks like (2S)-1-Iodo-2,3-dimethylbutane is expanding, driven by advancements in asymmetric catalysis and drug discovery. Analytical techniques such as HPLC and NMR are critical for verifying its enantiomeric purity, a key concern for buyers. Discussions on forums often revolve around "alternative reagents to (2S)-1-Iodo-2,3-dimethylbutane," though its efficiency in certain transformations remains unmatched.
From a regulatory perspective, CAS 71486-02-7 is not classified as hazardous under standard safety protocols, but proper handling guidelines (e.g., glovebox use for air-sensitive reactions) are recommended. Its low volatility and compatibility with common solvents (e.g., THF, DCM) enhance its usability in lab settings. Researchers also explore its potential in material science, particularly in polymer functionalization.
In summary, (2S)-1-Iodo-2,3-dimethylbutane (CAS No. 71486-02-7) is a high-value compound bridging academic research and industrial applications. Its stereochemical integrity, coupled with broad utility in organic synthesis, ensures its continued relevance in the chemical landscape.
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